(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5 (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575638
InChI: InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
SMILES:
Molecular Formula: C25H25NO2
Molecular Weight: 376.5 g/mol

(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5

CAS No.:

Cat. No.: VC16575638

Molecular Formula: C25H25NO2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5 -

Specification

Molecular Formula C25H25NO2
Molecular Weight 376.5 g/mol
IUPAC Name (4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone
Standard InChI InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
Standard InChI Key JRALTDRFXRCGRH-UCXXKCETSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]
Canonical SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • Indole Core: A pentadeuterated indole ring (C8D5H2N\text{C}_8\text{D}_5\text{H}_2\text{N}) substituted at the 1-position with a 5-hydroxypentyl chain.

  • Naphthalene Moiety: A 4-methylnaphthalene group (C11H10CH3\text{C}_{11}\text{H}_{10}\text{CH}_3) attached via a ketone bridge.

  • Deuterium Labeling: Deuterium atoms at positions 2,4,5,6,7 on the indole ring, denoted by the "-2,4,5,6,7-d5" suffix.

The IUPAC name, (4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone, reflects this arrangement.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC25H25NO2\text{C}_{25}\text{H}_{25}\text{NO}_{2}
Molecular Weight376.5 g/mol
Deuterium SubstitutionPositions 2,4,5,6,7 on indole ring
Functional GroupsHydroxyl, ketone, aromatic rings

Isotopic Effects

Deuterium incorporation alters the compound’s physical and chemical behavior:

  • Boiling/Melting Points: Slight increases due to stronger carbon-deuterium bonds.

  • Spectroscopic Profiles: Distinct NMR and mass spectrometry signatures, with reduced 1H^1\text{H} signals at deuterated positions.

  • Metabolic Stability: Slowed enzymatic degradation in biological systems, as C–D bonds require higher activation energy .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Indole Alkylation: Introduction of the 5-hydroxypentyl chain via nucleophilic substitution on 1H-indole.

  • Friedel-Crafts Acylation: Coupling the alkylated indole with 4-methylnaphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Deuterium Incorporation: Achieved through acid-catalyzed H/D exchange or using deuterated starting materials.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Indole Alkylation5-Bromopentan-1-ol, K₂CO₃, DMF, 80°CPhase-transfer catalysts, excess alkyl halide
Friedel-CraftsAlCl₃, dichloromethane, 0°C to room tempSlow addition of acyl chloride
Deuterium LabelingD₂O, DCl, refluxProlonged reaction times

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR shows absence of protons at deuterated positions (δ 2.4–7.8 ppm for aromatic protons).

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 376.5 with fragmentation patterns consistent with naphthalene and indole cleavage.

  • Stability Studies: The compound demonstrates moderate stability under ambient light but degrades under prolonged UV exposure or acidic conditions.

Chemical Reactivity and Stability

Reactivity Profiles

  • Electrophilic Substitution: The indole ring undergoes nitration or sulfonation at the 5-position, while the naphthalene moiety reacts preferentially at the 2-position.

  • Reduction: Catalytic hydrogenation reduces the ketone group to a secondary alcohol without affecting aromatic rings.

  • Oxidation: The hydroxypentyl side chain oxidizes to a ketone using Jones reagent.

Degradation Pathways

Under metabolic conditions, cytochrome P450 enzymes oxidize the naphthalene ring to 1,2-dihydrodiol derivatives, as observed in Rhodococcus sp. for analogous compounds . Deuterium labeling slows this process, increasing half-life in vivo .

Table 3: Stability Under Controlled Conditions

ConditionObservationHalf-Life (h)
pH 7.4, 37°CStable (>90% remaining after 24 h)48
UV Light (254 nm)30% degradation after 6 h12
0.1 M HClComplete decomposition within 1 h<1

Applications in Scientific Research

Medicinal Chemistry

The compound’s structural similarity to synthetic cannabinoids (e.g., JWH-122) suggests potential as a ligand for cannabinoid receptors . Deuterium labeling facilitates pharmacokinetic studies by reducing metabolic clearance .

Isotopic Labeling

Used as an internal standard in LC-MS quantification of indole derivatives, improving assay precision by compensating for matrix effects.

Materials Science

The conjugated π-system enables applications in organic semiconductors, with deuterium enhancing thermal stability in device fabrication.

Future Research Directions

  • In Vivo Metabolic Profiling: Elucidate deuterium’s impact on bioavailability using radiolabeled analogs.

  • Structure-Activity Relationships: Modify the hydroxypentyl chain to optimize receptor binding affinity.

  • Materials Optimization: Explore doping effects in organic light-emitting diodes (OLEDs).

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